N-Nitroso Desloratadine-d4
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Overview
Description
N-Nitroso Desloratadine-d4 is a deuterated derivative of Desloratadine, an antihistamine medication used for the treatment of allergies and related symptoms. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Desloratadine-d4 involves the nitrosation of Desloratadine with a nitrosating agent such as potassium or sodium nitrite under acidic conditions. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Desloratadine-d4 can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction results in amines .
Scientific Research Applications
N-Nitroso Desloratadine-d4 has several applications in scientific research:
Pharmacokinetic Studies: Used to investigate the metabolism and bioavailability of Desloratadine in animals and humans.
Drug Interaction Studies: Employed to evaluate potential interactions with drug-metabolizing enzymes or transporters.
Safety and Efficacy Assessment: Utilized in absorption, distribution, metabolism, and excretion (ADME) studies to assess the safety and efficacy of Desloratadine.
Formulation Development: Assists in the development of various formulations of Desloratadine for preclinical and clinical trials.
Mechanism of Action
N-Nitroso Desloratadine-d4, like Desloratadine, acts as a selective antagonist of peripheral histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response, such as nasal congestion and watery eyes. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso Loratadine: Another nitrosamine derivative of an antihistamine.
N-Nitroso-4-piperidinone: Structurally similar due to the nitrosopiperidine ring.
Uniqueness
N-Nitroso Desloratadine-d4 is unique due to its deuterium labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. This isotopic labeling allows for precise tracking and analysis in various biological systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuterio-1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2/i10D2,11D2 |
InChI Key |
BLGRQBLVAJWKOT-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1N=O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 |
Origin of Product |
United States |
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